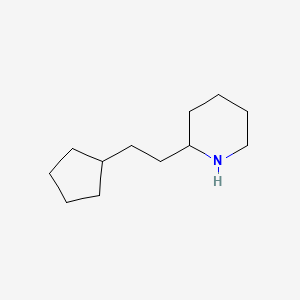
gamma-Ethylmercaptoacetoacetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Ethylmercaptoacetoacetic acid methyl ester is an organic compound with the molecular formula C7H12O3S It contains a variety of functional groups, including an ester, a ketone, and a sulfide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gamma-Ethylmercaptoacetoacetic acid methyl ester can be synthesized through a series of reactions involving the esterification of acetoacetic acid derivatives. One common method involves the reaction of ethyl mercaptan with acetoacetic acid methyl ester under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production .
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Ethylmercaptoacetoacetic acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Gamma-Ethylmercaptoacetoacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of gamma-Ethylmercaptoacetoacetic acid methyl ester involves its interaction with specific molecular targets. The ester and ketone groups can participate in various chemical reactions, while the sulfide group can undergo oxidation or reduction. These interactions can affect the compound’s reactivity and its ability to interact with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetoacetic acid methyl ester: Lacks the ethylmercapto group, making it less reactive in certain types of reactions.
Ethyl acetoacetate:
Uniqueness
Gamma-Ethylmercaptoacetoacetic acid methyl ester is unique due to the presence of both the sulfide and ester groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly useful in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
74150-30-4 |
|---|---|
Formule moléculaire |
C7H12O3S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
methyl 4-ethylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C7H12O3S/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3 |
Clé InChI |
JRZOPJWLYKXNSP-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


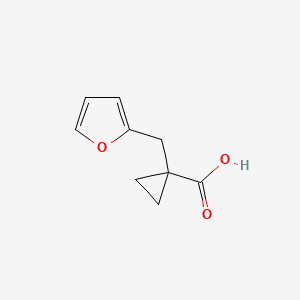
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)



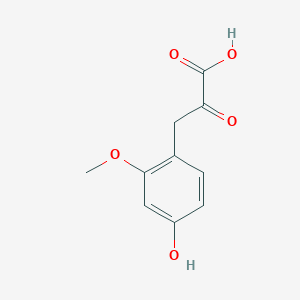
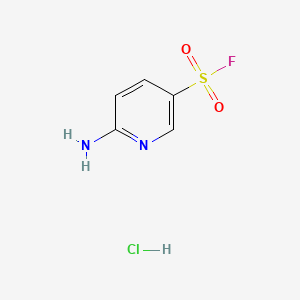
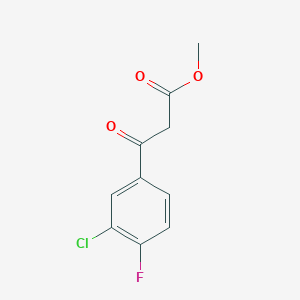
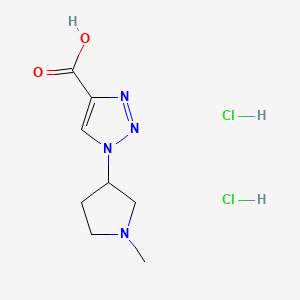

![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13600288.png)
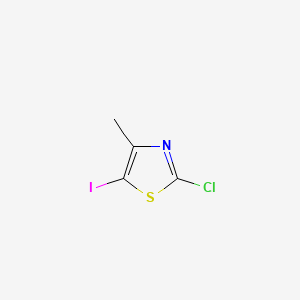
![3-[2-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13600301.png)
